N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

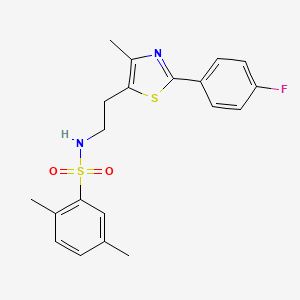

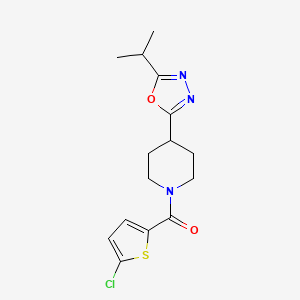

“N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide” is a chemical compound that contains a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring can have various applications in the field of medicinal chemistry.

Synthesis Analysis

While specific synthesis information for “N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide” was not found, furan derivatives can be synthesized under microwave-assisted conditions . For example, “N-(Furan-2-ylmethyl)furan-2-carboxamide” and “furan-2-ylmethyl furan-2-carboxylate” were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol .

Molecular Structure Analysis

The molecular structure of similar compounds, such as “N-(pyridin-2-ylmethyl)furan-2-carboxamide”, has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, “N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide” reacts with Cu (II), Co (II), Ni (II) and Zn (II) acetates to yield complexes with a stoichiometric ratio of 1:2 (M:L) .

Aplicaciones Científicas De Investigación

Antibacterial Activity

N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide: and its derivatives have been explored for their potential antibacterial properties . Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial effects against both gram-positive and gram-negative bacteria. The incorporation of the furan nucleus into compounds is a significant synthetic strategy in medicinal chemistry, aiming to develop new drugs to combat microbial resistance.

Cancer Research

In the realm of oncology, furan-containing compounds like N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide have been synthesized and studied as potential anticancer agents . These compounds have been evaluated for their cytotoxic activities against various cancer cell lines, including those expressing high levels of the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy.

Agriculture

Furan derivatives are also being investigated for their use in agriculture. The synthesis of compounds like N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide could lead to the development of new pesticides or growth regulators . These compounds could provide an alternative to traditional chemicals, potentially offering more sustainable and environmentally friendly options for crop protection and enhancement.

Industrial Applications

In industrial chemistry, furan derivatives are valuable intermediates in the synthesis of various chemicals . They can be transformed into a number of C4 and C5 compounds, which serve as raw materials for the production of hydrocarbon fuels, fuel additives, and other valuable chemicals. This versatility makes them crucial in the context of biorefineries and the move towards more sustainable industrial processes.

Environmental Impact

The environmental impact of chemicals like N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide is an important area of study. Research into the synthesis of these compounds under microwave-assisted conditions has shown that they can be produced efficiently and with potentially lower environmental impact . This aligns with the principles of green chemistry and the circular economy, emphasizing the need for eco-friendly synthesis methods.

Biotechnology Research

In biotechnology, furan derivatives are part of a broader class of compounds used for various research applications, including the development of new biochemical assays and diagnostic tools . Their unique chemical properties can be harnessed in the design of novel probes and reagents that facilitate the study of biological systems.

Direcciones Futuras

Bio-based furanic oxygenates, which include furan derivatives, represent a class of lignocellulosic biomass-derived platform molecules. These versatile building blocks can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms . This suggests that there is potential for future research and development in this area.

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-16-10-4-2-6-12(8-10)18(14,15)13-9-11-5-3-7-17-11/h2-8,13H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGDGNMJPXGTGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003898.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B3003904.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3003906.png)

![10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B3003913.png)